N,N-Diethylallylamine

Description

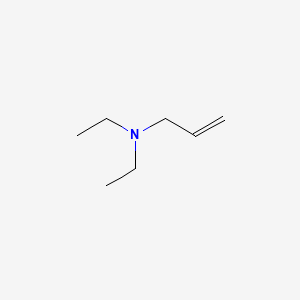

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAJUTZQGZBKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063973 | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-17-1 | |

| Record name | N,N-Diethyl-2-propen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diethylallylamine and Derivatives

Direct Amination Reactions for N,N-Diethylallylamine Synthesis

Direct amination of allylic substrates represents an atom-economical approach to forming C-N bonds. This subsection details palladium- and vanadium-catalyzed methods for the synthesis of this compound.

Palladium-Catalyzed Amination of Allylic Alcohols with Diethylamine (B46881)

The direct use of allylic alcohols in palladium-catalyzed amination reactions is an attractive method for synthesizing allylic amines, as it avoids the pre-activation of the alcohol group. mdpi.com The reaction of allyl alcohol with diethylamine in the presence of palladium complexes can yield this compound. researchgate.net

The presence of carbon dioxide can promote the activation of C-O bonds in allylic alcohols catalyzed by palladium complexes. researchgate.net This allows the reaction with diethylamine to proceed at room temperature and under normal pressure, leading to the formation of this compound. researchgate.net Computational studies using Density Functional Theory (DFT) have shed light on the mechanism of direct allylic amination. These studies indicate that a cooperative hydrogen-bonding network between a urea (B33335) additive and the hydroxyl group of the allyl alcohol facilitates the rate-limiting C-O oxidative addition step. mdpi.com This interaction lowers the energy of isomers throughout the catalytic cycle. mdpi.com

The choice of ligand is critical for the efficiency and selectivity of palladium-catalyzed allylic amination. Phosphine-borane compounds have been identified as effective ligands for the direct amination of allylic alcohols with secondary amines, enabling the reaction to occur at room temperature with short reaction times. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands on palladium has also been shown to create highly stable and active catalysts for these transformations. vito.be Furthermore, the combination of a palladium catalyst with a bidentate phosphine (B1218219) ligand and duroquinone (B146903) allows for the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines, yielding secondary allylic amines with high regio- and stereoselectivity. organic-chemistry.org The Pd(Xantphos)Cl2 complex is an efficient catalyst for the direct amination of allylic alcohols with various amines, proceeding at room temperature. orgsyn.org

Table 1: Effect of Various Ligands on Palladium-Catalyzed Allylic Amination

| Ligand/Catalyst System | Substrates | Key Features |

| Phosphine-borane/Palladium | Allylic alcohols, secondary amines | Effective at room temperature, short reaction times. organic-chemistry.org |

| NHC/Palladium | Allylic alcohols, amines | High catalyst stability and activity. vito.be |

| Bidentate phosphine, duroquinone/Palladium | Unactivated olefins, primary aliphatic amines | High regio- and stereoselectivity for secondary allylic amines. organic-chemistry.org |

| Pd(Xantphos)Cl2 | Allylic alcohols, various amines | Efficient at room temperature. orgsyn.org |

This table summarizes the impact of different ligand systems on the outcome of palladium-catalyzed allylic amination reactions.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. For the palladium-catalyzed direct amination of allylic alcohols, it has been found that the reaction can proceed efficiently at room temperature without additional additives. researchgate.net The cooperative effect of the palladium catalyst and a hydrogen-bonding solvent is believed to be responsible for the high reactivity. rsc.org In some systems, the addition of a co-catalyst like 1,3-diethylurea (B146665) has been shown to activate the catalyst. mdpi.com Kinetic studies have revealed zero-order kinetics in the amine and first-order in the allylic alcohol and the urea additive, suggesting these are key factors in the reaction rate. mdpi.com The choice of solvent is also important, with hydrogen-bonding solvents often promoting the reaction. rsc.org

Vanadoxaziridine Catalysis in Allylic Amination

Vanadium-based catalysts offer an alternative route for allylic amination. Specifically, vanadoxaziridine-mediated catalysis has been explored for the amination of alkenes. nih.govorganic-chemistry.org

Research into the catalytic allylic amination of α-methylalkenes using V₂O₃Dipic₂(HMPA)₂ and chloramine (B81541) T has proposed a tosylnitrene-free catalytic cycle. organic-chemistry.orgorganic-chemistry.org This mechanism involves the formation of a vanadoxaziridine complex as the active catalyst. organic-chemistry.org The rate-determining step is believed to be the aminovanadation across the substrate. organic-chemistry.orgacs.org This is followed by the elimination of vanadium oxide to yield the allylic amine. acs.org Kinetic and competition experiments support this proposed mechanism. nih.gov This method has been shown to be efficient and highly selective for a variety of substituted alkenes. nih.gov

Stereoselective and Regioselective Considerations in Allylic Amination

The synthesis of allylic amines, including derivatives of this compound, often involves the reaction of an amine with an allylic substrate. Controlling the regioselectivity (i.e., whether the amine attacks the more or less substituted end of the allyl group) and stereoselectivity (the spatial arrangement of atoms) is a critical challenge in synthetic chemistry.

Palladium-catalyzed reactions are frequently employed for this purpose. For instance, the reaction of diethylamine with allyl alcohol in the presence of palladium complexes can yield this compound. researchgate.net The regioselectivity of these reactions is heavily influenced by the nature of the catalyst, ligands, and reaction conditions. Generally, "soft" nucleophiles, like many amines, tend to attack the less sterically hindered terminal carbon of the π-allylpalladium intermediate.

Heck-type reactions using arenediazonium salts for the arylation of allylamine (B125299) derivatives have been shown to achieve high trans-selectivity. researchgate.net The choice of catalyst and protecting groups on the amine are crucial for controlling the stereochemical outcome. For example, high trans-selectivity has been achieved in the Heck reaction with N,N-dialkylated allylamine derivatives. researchgate.net

Another approach involves the stereoselective synthesis of dienes from N-allylhydrazones, which can subsequently be used in cycloaddition reactions. This method, using N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), produces dienes with high (E)-stereoselectivity from a variety of aldehydes. organic-chemistry.orgnih.gov While not a direct synthesis of this compound, it demonstrates a powerful strategy for controlling stereochemistry in related allylic systems.

Recent developments have also focused on visible-light-enabled photoredox catalysis for [4 + 2] cycloadditions, which allows for the synthesis of highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. rsc.org Furthermore, radical cascade reactions of 1,7-dienes with aldehydes can construct N-containing polycyclic structures in a highly regio- and stereoselective manner. rsc.org These advanced methods highlight the ongoing efforts to achieve precise control over the molecular architecture of complex amine derivatives.

| Catalyst System | Substrates | Key Feature | Reference |

| Palladium complexes | Allyl alcohol, Diethylamine | Forms this compound | researchgate.net |

| Pd₂dba₃ / NaOAc | Arenediazonium salts, Allylamine derivatives | High trans-selectivity in arylation | researchgate.net |

| NBS / DBU | N-allylhydrazones, Aldehydes | High (E)-stereoselectivity for diene synthesis | organic-chemistry.org |

| Photoredox catalyst | Benzocyclobutylamines, Vinylketones | Excellent diastereoselectivity in [4+2] cycloaddition | rsc.org |

Copper-Catalyzed Amination Approaches

Copper-catalyzed reactions have emerged as a powerful and sustainable alternative to methods using precious metals like palladium. Copper is more earth-abundant and less expensive, making it an attractive option for industrial applications. These catalysts have been successfully used in various amination reactions, including those that could be adapted for the synthesis of this compound and its derivatives.

Heterogeneous copper catalysts have been shown to be effective for the direct reductive amination of ketones and the amination of alcohols. researchgate.net These one-pot processes can produce secondary amines with high conversion and selectivity (up to 95%) without the need for additives, generating no waste. researchgate.net Such methods represent a significant improvement in the environmental impact of amine synthesis. researchgate.net

Copper catalysts are also effective in mediating the synthesis of N-heterocyclic amides and amines from methyl ketones. researchgate.net Furthermore, copper-catalyzed multicomponent reactions involving aryl acetylenes, amines, and dioxazolones provide a direct route to N-acyl amidines. chemrxiv.org In these reactions, a copper-acyl nitrene intermediate is formed, which rapidly inserts into a copper-acetylide bond. chemrxiv.org For some substrates, simple copper salts like CuI are effective, while for others, ligand-defined complexes such as [Cu(OAc)(Xantphos)] show superior activity. chemrxiv.org

Recent research has also demonstrated the copper-catalyzed synthesis of α-amino nitriles via the activation of C(sp³)–H bonds at room temperature, showcasing high functional group tolerance. rsc.org Dioxazolones, which can act as electrophilic amide sources, have been successfully used in copper-catalyzed transformations to produce primary amides and N-acyl sulfenamides under mild conditions. rsc.orgbeilstein-journals.org These diverse applications underscore the versatility of copper catalysis in C-N bond formation.

| Catalyst | Reaction Type | Substrates | Key Advantage | Reference |

| Heterogeneous Cu | Reductive amination | Ketones/Alcohols, Amines | High selectivity, no additives, no waste | researchgate.net |

| CuI | 3-component reaction | Aryl acetylenes, Amines, Dioxazolones | Direct synthesis of N-benzoyl amidines | chemrxiv.org |

| [Cu(OAc)(Xantphos)] | 3-component reaction | Alkyl acetylenes, Amines, Dioxazolones | Fast conversion for N-acyl amidines | chemrxiv.org |

| Copper catalyst | Reductive N-O cleavage | Dioxazolones | Synthesis of primary amides under mild conditions | rsc.org |

Functionalization Reactions for this compound Derivatives

N-Allylation of Amides and Sulfonamides

The allylation of nitrogen-containing compounds such as amides and sulfonamides is a fundamental transformation in organic synthesis, providing access to valuable building blocks. Nickel(0)-diphosphine complexes have been shown to catalyze the direct N-allylation of amides and p-toluenesulfonamide (B41071) with allylic alcohols under neutral conditions, yielding the corresponding N-allylated products in moderate to high yields. researchgate.net

The oxidative addition of sulfonamides to allylic derivatives is another important route. benthamscience.com The outcome of this reaction depends on several factors, including the substrate, solvent, and oxidant. benthamscience.com These reactions can lead to the formation of various nitrogen-containing heterocycles. benthamscience.com Palladium catalysis is also prominent in this area. A palladium-catalyzed C-H allylation/annulation of N-sulfonyl amides with allylic alcohols has been developed to construct 3,4-dihydroisoquinolones. acs.org This method is environmentally benign as it uses readily available allylic alcohols and oxygen as the terminal oxidant, with water as the only byproduct. acs.org

Furthermore, palladium-catalyzed intermolecular allylic C-H amination enables the coupling of N-triflyl protected aliphatic and aromatic amines with terminal olefins. nih.gov This reaction proceeds with excellent regioselectivity and stereoselectivity, favoring the linear (E)-isomer. nih.gov The development of such methods expands the toolkit for creating complex molecules containing the N-allyl moiety.

| Catalyst System | Nucleophile | Allylating Agent | Product Type | Reference |

| Ni⁰-diphosphine | Amides, p-toluenesulfonamide | Allylic alcohols | N-allylated amides/sulfonamides | researchgate.net |

| Palladium catalyst | N-sulfonyl amides | Allylic alcohols | 3,4-Dihydroisoquinolones | acs.org |

| Pd(II)/(±)-MeO-SOX | N-triflyl protected amines | Terminal olefins | Linear (E)-allylic amines | nih.gov |

| Oxidizing agents | Sulfonamides | Allylic derivatives | N-heterocycles, linear amino ethers | benthamscience.com |

C-Allylation of Active Methylene (B1212753) Compounds

The formation of C-C bonds via the allylation of active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) is a cornerstone of organic synthesis. A variety of catalytic systems have been developed to achieve this transformation efficiently.

Palladium-catalyzed allylation is a widely used method. The combination of a palladium catalyst like Pd(PPh₃)₄ and triethylborane (B153662) (Et₃B) allows for the electrophilic allylation of active methylene compounds with allylic alcohols, providing allylated products in excellent yields. nii.ac.jp Similarly, using a palladium catalyst with a carboxylic acid co-catalyst enables allylic substitution in an aqueous suspension. organic-chemistry.org

Rhodium catalysts also offer high efficiency and selectivity. A Rh(I)/DPEphos system can achieve highly regioselective C-C bond formation between terminal alkynes and 1,3-dicarbonyl compounds to yield branched α-allylated products. organic-chemistry.org More recently, photoinduced catalytic α-alkylation reactions have been developed using an organophotocatalyst and a multifunctional lithium thiophenoxide catalyst under blue-light irradiation. acs.orgnih.gov This method allows for the efficient alkylation of active methylene and methine compounds with nonactivated alkenes like 1-decene, which is traditionally challenging. acs.orgnih.gov

Iron-catalyzed systems provide a salt-free, regioselective allylic alkylation of allyl carbonates with active methylene compounds, offering a more sustainable alternative to precious metal catalysts. organic-chemistry.org

Advanced Synthetic Strategies

Sustainable and Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. ijnc.iracs.org For amine synthesis, this involves a shift away from classical methods like the Gabriel synthesis or reductive alkylation, which often suffer from low atom economy and produce significant waste. rsc.org

Key green strategies in amine synthesis include:

Catalysis: The use of catalytic methods, especially with non-precious, earth-abundant metals like copper or iron, is a central tenet. researchgate.netmdpi.com Catalysts reduce the need for stoichiometric reagents, thereby minimizing waste. acs.org Recyclable catalysts further enhance the sustainability of the process. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. acs.org Hydrogen borrowing or acceptorless coupling reactions are prime examples of atom-economical transformations for amine synthesis. rsc.orgmdpi.com

Safer Solvents and Conditions: Efforts are made to replace hazardous organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. mdpi.comacs.org Mild reaction conditions (e.g., lower temperatures and pressures) reduce energy consumption. ejcmpr.com

Renewable Feedstocks: There is a growing interest in synthesizing amines from renewable biomass resources rather than petroleum-based starting materials. rsc.orgrsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions and can eliminate the need for protecting groups, simplifying synthetic pathways and reducing waste. acs.orgmdpi.comacs.org

A systematic evaluation of the environmental footprint of amine synthesis can be performed using green metrics toolkits, such as the CHEM21 toolkit. rsc.orgrsc.org This allows researchers to quantitatively assess the "greenness" of a synthetic route by considering factors like process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. acs.orgacs.org By applying these principles, the chemical industry can develop more efficient, cost-effective, and environmentally responsible methods for producing this compound and other essential amine compounds. acs.org

Micellar Catalysis for this compound Synthesis

Micellar catalysis has emerged as a sustainable and powerful tool in organic synthesis, aiming to replace traditional organic solvents with water. acsgcipr.org This technology utilizes surfactants which, above a certain concentration in water, self-assemble into micelles. These spherical aggregates possess a hydrophobic core and a hydrophilic exterior, creating a "nanoreactor" environment that can solubilize water-insoluble organic substrates and catalysts, thereby accelerating reaction rates. acsgcipr.orgmdpi.com The core principle is to leverage the high effective concentration of reactants within the micelle's lipophilic pocket. rsc.org

This approach aligns with the principles of green chemistry by reducing reliance on volatile and often toxic organic solvents, enabling reactions at milder temperatures, and simplifying product purification. acsgcipr.orgmdpi.com While the direct synthesis of this compound using micellar catalysis is not extensively documented, the methodology has been successfully applied to a variety of amination and cross-coupling reactions. acsgcipr.orgmdpi.com For instance, palladium nanoparticles have been used in micellar solutions for C-N bond formation. rsc.orgresearchgate.net The reaction of allyl alcohol with diethylamine can be achieved in the presence of palladium complexes, which is a reaction type amenable to micellar conditions. researchgate.net The versatility of micellar catalysis suggests its potential applicability for the synthesis of tertiary allylamines like this compound, offering a greener alternative to conventional methods.

| Reaction Type | Catalyst System | Surfactant (wt% in H₂O) | Key Finding | Reference |

|---|---|---|---|---|

| Reductive Amination | Palladium nanoparticles on Carbon (Pd/C) | TPGS-750-M (2 wt%) | Effective conversion of benzaldehyde (B42025) and aniline (B41778) to N-benzylaniline. researchgate.net | researchgate.net |

| Ring-Closing Metathesis | Hoveyda-Grubbs 2nd Gen. Catalyst | Not specified | High conversion (98%) of N,N-diallyl-4-methylbenzenesulfonamide. mdpi.com | mdpi.com |

| C-H Fluorination | Not specified (Photocatalytic) | PS-750-M | The shielding effect of micelles enables selective monofluorination of protected indoles. rsc.org | rsc.org |

| Amide Synthesis | Iridium-based catalyst | Not specified | Higher yields for amide formation from N,N-dimethylaniline compared to reactions in pure water. mdpi.com | mdpi.com |

Development of Recyclable Catalyst Systems

The development of recyclable catalysts is paramount for creating economically and environmentally sustainable chemical processes. For the synthesis of allylic amines, several strategies have been devised to recover and reuse expensive transition-metal catalysts.

One major approach is the heterogenization of homogeneous catalysts by immobilizing them on solid supports. A solid catalyst of Molybdenum(VI) oxide on titanium dioxide (MoO₃/TiO₂) has been shown to effectively catalyze the dehydrative allylation of allyl alcohol with various amines, and it can be reused multiple times without a significant drop in activity. organic-chemistry.org Other methods include anchoring catalysts to functionalized silica (B1680970) or polymers. nih.govencyclopedia.pub

A particularly innovative strategy involves the use of magnetic nanoparticles (MNPs) as supports. encyclopedia.pub Catalytic species can be loaded onto the surface of MNPs, which allows for easy separation of the catalyst from the reaction mixture using an external magnet. This technique combines the high surface area of nanoparticles with facile, non-destructive recovery. encyclopedia.pub Furthermore, electrochemical methods have been developed for recycling homogeneous palladium and platinum catalysts from product mixtures with up to 99.5% recovery and retention of full catalytic activity over multiple cycles. nih.gov These systems work by reversibly adsorbing the catalyst onto a redox-active electrode. nih.gov

| Catalyst System | Recycling Method | Reaction Type | Reusability | Reference |

|---|---|---|---|---|

| MoO₃/TiO₂ | Solid Catalyst (Filtration) | Dehydrative allylation of allyl alcohol with amines | Reusable for at least 3 cycles. organic-chemistry.org | organic-chemistry.org |

| Palladium on functionalized silica | Non-covalent grafting (Filtration) | Allylic amination | Recyclable, though some activity loss observed. nih.gov | nih.gov |

| Nickel-Copper bimetallic nanoparticles | Magnetic Separation | N-alkylation of amines | Reusable for 4 cycles without notable activity loss. encyclopedia.pub | encyclopedia.pub |

| Palladium complex with PVF-CNT electrode | Electrochemical Adsorption/Desorption | Wacker oxidation | Retained 93% of catalytic activity after one cycle. nih.gov | nih.gov |

| Palladacycle complex | Filtration | Allylic substitution of alcohols with anilines | Reusable for up to 15 cycles. researchgate.net | researchgate.net |

Stereoselective Synthesis of Allylic Amines

While this compound is an achiral molecule, the stereoselective synthesis of its derivatives, particularly chiral allylic amines, is of immense importance as these structures are prevalent in pharmaceuticals and bioactive natural products. nih.gov Significant progress has been made in developing transition-metal catalyzed reactions that can control the formation of stereocenters with high fidelity.

Iridium-catalyzed allylic amination has become a benchmark for producing branched chiral allylic amines with high enantioselectivity. thieme-connect.comthieme-connect.com These systems, often employing chiral phosphoramidite (B1245037) ligands, can effectively control both regioselectivity (branched vs. linear product) and enantioselectivity. pnas.orgnih.gov The catalyst can convert achiral linear allylic carbonates or alcohols directly into valuable chiral branched amines. thieme-connect.compnas.org

Palladium-catalyzed systems are also widely used for stereoselective allylic amination. acs.orgresearchgate.net Depending on the choice of ligands and reaction conditions, palladium catalysts can be tuned to favor the formation of either linear or branched products. researchgate.net Significant research has focused on designing ligands that can overcome the tendency of palladium to form the thermodynamically stable linear amine, thereby enabling access to chiral branched amines. nih.govresearchgate.net

More recently, methodologies using other metals have been explored. Titanium-catalyzed hydroaminoalkylation of alkynes provides a highly stereoselective route to tertiary β,γ-disubstituted allylic amines. researchgate.netnih.gov Rhodium-catalyzed reactions, such as the asymmetric hydroamination and reductive amination of allyl amines, have also been developed to afford chiral γ-branched amines with excellent enantioselectivities. researchgate.netnih.govd-nb.info

| Catalyst System | Ligand Type | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Iridium | Chiral Phosphoramidites (e.g., Feringa's ligands) | Asymmetric Allylic Amination | High enantioselectivity (ee) for branched products. thieme-connect.comnih.gov | thieme-connect.comnih.gov |

| Palladium | Bidentate Phosphines (e.g., DPEphos) | Oxidative Amination | Excellent regio- and stereoselectivity. researchgate.net | researchgate.net |

| Titanium | Aminopyridinato | Hydroaminoalkylation of Alkynes | Excellent stereoselectivity for tertiary allylic amines. nih.gov | nih.gov |

| Rhodium | Chiral BIPHEP-type | Asymmetric Hydroamination | High yields and excellent enantioselectivities for 1,2-diamines. nih.gov | nih.gov |

| Rhodium | (R)-BINAP | Reductive Amination | Excellent enantioselectivities for γ-branched amines. d-nb.info | d-nb.info |

New Methodologies based on Carbenoid and Nitrenoid Chemistry

A frontier in C-N bond formation involves the direct functionalization of C-H bonds, which represents a highly atom-economical approach to amine synthesis. nih.govnih.gov Among these methods, reactions involving metal nitrenoid intermediates are particularly powerful. A metal nitrenoid, generated in situ from a nitrogen precursor, can undergo insertion into a C-H bond to directly form a C-N bond. nih.govlibretexts.org

This strategy is especially effective for intramolecular reactions, leading to the formation of N-heterocycles, but intermolecular examples are also known. nih.govrsc.org The challenge in nitrenoid chemistry lies in controlling the reactivity of the highly energetic nitrenoid species. researchgate.net The choice of nitrogen source is critical; precursors are typically molecules like sulfonylamides, carbamates, dioxazolones, or azides, which can generate the nitrenoid under the catalytic conditions without undergoing undesired side reactions like the Curtius rearrangement. nih.govacs.org

Rhodium and ruthenium complexes are commonly employed as catalysts to mediate these transformations. nih.govlibretexts.org For example, chiral dirhodium catalysts can achieve enantioselective C-H amination, making the synthesis of complex chiral amines possible. nih.gov While metal carbenoids exhibit similar reactivity for C-H insertion, studies have shown that metal nitrenoids can display different and complementary reactivity, allowing for selective transformations in complex molecules. researchgate.net This approach provides a direct pathway to allylic amines from simple alkenes, bypassing the need for pre-functionalized substrates. nih.govacs.org

| Catalyst | Nitrene Precursor | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Dirhodium Carboxylate (e.g., Rh₂(S-NTTL)₄) | Tosylsulfonylimidamide | Intermolecular C-H Amination | Excellent diastereoselectivity for amination of benzylic C-H bonds. libretexts.org | libretexts.org |

| Chiral Dirhodium (e.g., Rh₂(S-TCPTAD)₄) | N-tosyloxycarbamates | Intramolecular C-H Amination | Enantioselective formation of five-membered rings. nih.gov | nih.gov |

| Chiral Ru(II) Porphyrin | Sulfonamides | Intramolecular C-H Amination | Good enantioselectivity for synthesis of cyclic sulfamidates. libretexts.org | libretexts.org |

| Iridium Complex | Dioxazolones | Intramolecular C-H Amidation | Suppresses competing Curtius rearrangement. acs.org | acs.org |

| Iron Complex | Alkyl azides | Intramolecular Allylic C-H Amination | Synthesis of N-heterocycles. acs.org | acs.org |

Elucidation of Catalytic Cycles

Catalytic cycles are multistep reaction mechanisms involving a catalyst that is regenerated after each cycle. wikipedia.org Understanding these cycles is crucial for optimizing reaction conditions and developing new synthetic methods. In the context of this compound chemistry, several key catalytic pathways have been explored.

Role of Metal-Nitrenoid Intermediates

Metal-nitrenoid species are significant intermediates in the synthesis of nitrogen-containing compounds. snnu.edu.cn These reactive species, often generated from precursors like iminoiodinanes or N-oxygen-substituted carbamates under transition metal catalysis, can undergo various transformations, including C-H bond amination and aziridination. snnu.edu.cn While direct nitrene transfer from primary amines is generally inert, their conversion to more active species allows for participation in these catalytic cycles. snnu.edu.cn

In reactions involving allylic C-H amination, metal-nitrenoid intermediates play a pivotal role. nih.gov For instance, rhodium-catalyzed reactions can proceed via a metal-nitrenoid pathway, leading to the formation of branched allylic amines. rsc.org However, a significant challenge in these reactions is controlling the selectivity between C-H amination and competing aziridination of the alkene. nih.gov The mechanism often involves the formation of a metal-nitrenoid which then inserts into an allylic C-H bond. rsc.org Theoretical studies have been employed to understand the selective N-amidation, suggesting that in some cases, the reaction proceeds through triplet silver nitrenes. recercat.cat

Aminometalation and Wacker-Type Oxidative Processes

The Wacker process and related oxidative reactions represent another important class of catalytic cycles in which this compound and similar allylic amines can participate. The classical Wacker oxidation typically converts terminal olefins to methyl ketones. nih.gov However, the presence of a nearby heteroatom, as in allylic amines, can influence the regioselectivity of the oxidation, sometimes leading to a mixture of aldehyde and ketone products. nih.gov

Catalyst-controlled Wacker-type oxidations have been developed to overcome substrate control and selectively produce methyl ketones from protected allylic amines. nih.gov These systems often employ a bidentate ligand and an oxidant like tert-butylhydroperoxide (TBHP) to promote a syn-oxypalladation mechanism, which prevents the interaction of the adjacent amino group with the palladium center. nih.gov The aza-Wacker reaction, an oxidative amination of olefins, has also been extensively studied for the formation of enamines and other nitrogen-containing compounds. mdpi.com These reactions often require nitrogen nucleophiles like carbamates or sulfonamides and can be performed using molecular oxygen as the terminal oxidant. mdpi.com

Furthermore, palladium-catalyzed oxidative cyclization of o-allylphenols and related amino-alkenes demonstrates the versatility of Wacker-type processes in constructing heterocyclic structures. acs.orgacs.org The mechanism can involve isomerization of the double bond via a π-allyl palladium intermediate. acs.org

Studies of Intermediate Species and Transition States

The direct observation and characterization of transient intermediates and transition states are often challenging but provide invaluable information about a reaction mechanism. uoanbar.edu.iq

Isolation and Characterization of Highly Reactive Intermediates

Reactive intermediates are short-lived, high-energy molecules that are formed during a reaction and quickly convert to a more stable species. uoanbar.edu.iq Their isolation is often difficult, requiring specialized techniques like low-temperature matrix isolation. uoanbar.edu.iq In the context of this compound chemistry, various reactive intermediates have been proposed and, in some cases, studied.

For example, in palladium-catalyzed allylic amination, π-allyl palladium complexes are key intermediates. oup.com The formation of these intermediates has been inferred from the reaction outcomes and mechanistic studies. Similarly, in reactions involving metal-nitrenoid transfer, the metal-nitrenoid itself is a highly reactive intermediate. snnu.edu.cnresearchgate.net While direct isolation is rare, their existence is supported by the products formed, such as aziridines and C-H amination products. snnu.edu.cn In some cases, computational analysis helps to understand the structural effects of these key intermediates on the observed chemoselectivity. researchgate.net

The table below summarizes some of the proposed reactive intermediates in reactions involving allylamines.

| Reaction Type | Proposed Intermediate Species | Method of Study |

| Allylic C-H Amination | Metal-Nitrenoid snnu.edu.cnrsc.org | Product Analysis, Computational Studies nih.govresearchgate.net |

| Wacker-Type Oxidation | π-Allyl Palladium Complex nih.govacs.org | Mechanistic Studies, Product Analysis nih.govoup.com |

| Aminometalation | Organopalladium Intermediate | Mechanistic Studies |

| Radical Reactions | Allylic Radical | Radical Clock Experiments nih.gov |

Kinetic and Competition Experiments

Kinetic studies, which measure reaction rates under varying conditions, are essential for elucidating reaction mechanisms. ysu.am Competition experiments, where a reagent has a choice between two or more reaction pathways, can reveal the relative rates of different steps.

In the study of allylic C-H amination, kinetic and competition experiments have helped to distinguish between different possible mechanisms. For instance, radical clock experiments have been used to probe the involvement of radical intermediates. nih.gov The formation of a ring-opened product from a cyclopropane-containing substrate suggests the intermediacy of a radical species. nih.gov

Kinetic studies of Wacker-type oxidations have provided insights into the rate-determining steps of the catalytic cycle. Similarly, pH-dependent kinetic studies of enzymatic N-demethylation reactions, while not directly involving this compound, provide a framework for how kinetics can be used to understand the ionization states of reactants and catalytic residues that influence reaction rates. nih.gov Competition experiments in nitrene transfer reactions have demonstrated high chemoselectivity for N-N bond formation over aziridination or C-H insertion, which can be rationalized by theoretical calculations. recercat.cat

Mechanistic Insights into Bond Formation and Cleavage

The core of any chemical reaction is the formation of new bonds and the breaking of existing ones. Mechanistic studies aim to understand the precise sequence and nature of these events.

In the context of this compound, C-N bond formation is a key transformation. In palladium-catalyzed allylic amination, this occurs via nucleophilic attack of the amine on a π-allyl palladium intermediate. organic-chemistry.org Alternatively, in reactions involving metal-nitrenoids, the C-N bond is formed through the insertion of the nitrene into a C-H bond. rsc.org

N-N bond formation is a less common but important process that can occur via nitrene transfer to amines. recercat.catnih.gov Silver-catalyzed reactions have shown high chemoselectivity for the formation of aminimides (containing an N-N bond) from tertiary amines, even in the presence of other reactive functional groups. recercat.cat Theoretical studies suggest this selectivity arises from a reaction pathway involving triplet silver nitrenes. recercat.cat

The cleavage of C-H bonds is a critical step in many functionalization reactions. In allylic C-H amination, this is often the rate- and enantio-determining step. rsc.org DFT calculations have been used to model the transition states of C-H bond cleavage in rhodium-catalyzed reactions. rsc.org The cleavage of C-O and C-N bonds in allylic alcohols and amines can also be promoted by palladium catalysts, sometimes accelerated by the presence of carbon dioxide, proceeding through π-allylpalladium intermediates. oup.com

The following table provides a summary of bond formation and cleavage processes in key reactions.

| Reaction Type | Bond Formed | Bond Cleaved | Mechanistic Feature |

| Allylic C-H Amination | C-N | C-H | Metal-nitrenoid insertion or C-H activation nih.govrsc.org |

| Wacker-Type Oxidation | C=O | C=C, C-H | Nucleophilic attack on coordinated alkene nih.gov |

| Nitrene Transfer to Amine | N-N | - | Reaction via triplet silver nitrene intermediate recercat.cat |

| Palladium-Catalyzed Allylation | C-N | C-O (from allylic alcohol) | Formation of π-allylpalladium intermediate oup.com |

C-N Bond Formation Mechanisms

The formation of the C-N bond in this compound is often achieved through the allylic amination of an allyl substrate with diethylamine. Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, represent a cornerstone for this transformation. organic-chemistry.org The fundamental mechanism involves the reaction of a nucleophile, in this case, diethylamine, with an electrophilic carbon source. nptel.ac.in

The catalytic cycle of palladium-catalyzed allylic amination generally proceeds through several key steps:

Oxidative Addition : A Palladium(0) complex coordinates to the double bond of an allylic substrate (e.g., allyl acetate). This is followed by an oxidative addition step where the Pd(0) inserts into the carbon-leaving group bond, resulting in the formation of a cationic η³-allylpalladium(II) complex and expulsion of the leaving group. organic-chemistry.org

Nucleophilic Attack : The amine nucleophile (diethylamine) then attacks the η³-allyl ligand. Depending on the nature of the nucleophile, this attack can occur in two ways. "Soft" nucleophiles typically add directly to the allyl group, while "hard" nucleophiles may attack the palladium center first, followed by reductive elimination. organic-chemistry.org

Product Formation : Following the nucleophilic attack, the allylated amine product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

A significant aspect of this mechanism is the potential for regioisomerism, yielding either a linear or a branched product. Studies on palladium-catalyzed allylic amination with secondary amines have shown that the branched product may form initially as the kinetic product, which can then isomerize to the more stable linear product under the catalytic conditions. nih.gov This isomerization is catalyzed by Pd(0) and can be influenced by factors such as the solvent; for instance, using THF as a solvent has been shown to result in higher branched-to-linear product ratios. nih.gov

The reactivity and efficiency of the catalytic system are highly dependent on the ligands attached to the palladium center. For example, Pd-Ti heterobimetallic complexes have been shown to exhibit very fast reaction kinetics in allylic aminations with diethylamine. acs.org

Table 1: Mechanistic Considerations in Palladium-Catalyzed Allylic Amination

| Mechanistic Feature | Description | Reference |

|---|---|---|

| Catalytic Cycle | Involves oxidative addition of a Pd(0) catalyst to an allylic substrate, forming an η³-allylpalladium complex, followed by nucleophilic attack by the amine. | organic-chemistry.org |

| Regioselectivity | The reaction can yield both linear and branched allylamines. The branched isomer can be the kinetic product, which may isomerize to the more stable linear isomer. | nih.gov |

| Isomerization | The isomerization of the branched to the linear product is often catalyzed by the Pd(0) species and is influenced by the solvent. | nih.gov |

| Catalyst Influence | The choice of catalyst, such as specific heterobimetallic complexes, can lead to very fast reaction kinetics. | acs.org |

Direct Activation of C-O Bonds in Allylic Alcohols

A more atom-economical approach to synthesizing this compound involves the direct use of allylic alcohols, such as allyl alcohol, thereby avoiding the need for pre-activated substrates like halides or acetates. oup.com This method relies on the catalytic activation of the relatively inert carbon-oxygen (C-O) bond of the alcohol.

Palladium complexes have been successfully employed to catalyze the direct amination of allylic alcohols with diethylamine. researchgate.netoup.comscite.ai A significant finding in this area is the pronounced accelerating effect of carbon dioxide (CO₂) on the reaction. oup.comresearchgate.netoup.com In the presence of a palladium catalyst, allyl alcohol reacts with diethylamine at room temperature under a normal pressure of CO₂ to produce this compound. oup.comresearchgate.netoup.comscite.ai In contrast, carrying out the same reaction under an argon atmosphere instead of carbon dioxide results in no formation of the desired product. oup.com

The proposed mechanism suggests that CO₂ facilitates the cleavage of the C-O bond. It is believed that the process involves the formation of an η³-allylpalladium hydrogencarbonate complex, which is more susceptible to nucleophilic attack by the amine. oup.comoup.com The choice of solvent is also critical for achieving high turnover numbers, with solvents like acetone (B3395972) or dichloromethane (B109758) being effective. oup.com

Further mechanistic studies using Density Functional Theory (DFT) calculations have provided deeper insights. mdpi.com These studies suggest that hydrogen-bonding interactions play a crucial role in the C-O bond activation step, which is likely the rate-determining step of the reaction. mdpi.com Specifically, interactions between the hydroxyl group of the alcohol and components of the catalyst system can lower the activation energy for the C-O bond cleavage. mdpi.com

Table 2: Palladium-Catalyzed Synthesis of this compound from Allyl Alcohol and Diethylamine

| Catalyst System | Additive/Atmosphere | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Palladium Complex | Carbon Dioxide (CO₂) | Acetone or CH₂Cl₂ | Room Temp. | This compound formed | oup.comresearchgate.net |

| Palladium Complex | Argon (Ar) | Not specified | Room Temp. | No reaction | oup.com |

| Platinum Complex | Titanium Reagents | Not specified | Not specified | Effective for allylation of anilines | researchgate.net |

Synthesis and Manufacturing

The synthesis of N,N-Diethylallylamine can be achieved through several routes, primarily involving the reaction of diethylamine (B46881) with an allyl-containing electrophile.

One common laboratory and industrial-scale method involves the reaction of diethylamine with an allyl halide, such as allyl chloride or allyl bromide. orgsyn.org This is a nucleophilic substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic carbon of the allyl halide.

Another synthetic approach involves the palladium-catalyzed reaction of allyl alcohol with diethylamine. oup.comoup.com This method is of interest as it utilizes a more environmentally benign starting material than allyl halides. The reaction can be promoted by carbon dioxide. oup.comoup.com

Theoretical and Computational Studies of N,n Diethylallylamine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. mit.edu These methods provide highly accurate data on molecular systems, enabling the prediction of various chemical phenomena. mit.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net It is particularly effective in studying reaction mechanisms due to its balance of accuracy and computational cost. researchgate.net

A notable application of DFT in the study of N,N-Diethylallylamine is the investigation of its reaction with bis(pentafluorophenyl)borane (B69467) ((C₆F₅)₂BH). nih.govresearchgate.netresearchgate.net This reaction was found to yield a five-membered ring system, (C₆F₅)₂B(CH₂)₃N(Et)₂, which features an intramolecular dative B-N bond. nih.gov DFT studies were instrumental in rationalizing the reaction mechanism that leads to the formation of this specific product. nih.govresearchgate.net In contrast, the reaction with the bulkier N,N-diisopropylallylamine resulted in a seven-membered ring system, highlighting the sensitivity of the reaction pathway to the steric properties of the amine. nih.gov The ability of DFT to model these different reaction outcomes underscores its predictive power in mechanistic chemistry. nih.gov

Table 1: Products of the Reaction of (C₆F₅)₂BH with Various Allylamines

| Reactant Amine | Product | Ring Size |

|---|---|---|

| N,N-Dimethylallylamine | (C₆F₅)₂B(CH₂)₃N(Me)₂ | 5-membered |

| This compound | (C₆F₅)₂B(CH₂)₃N(Et)₂ | 5-membered |

| 1-Allylpiperidine | (C₆F₅)₂B(CH₂)₃N(CH₂)₅ | 5-membered |

| N,N-Diisopropylallylamine | (C₆F₅)₂B(CH₂)₃N(iPr)CH(Me)CH₂ | 7-membered |

Data sourced from Winkelhaus et al. (2012). nih.gov

A crucial aspect of computational chemistry is the prediction of activation energies and thermodynamic properties of reactions, which determines their feasibility and kinetics. mit.educhemrxiv.org Machine learning models, often trained on data from quantum chemical calculations, are increasingly used for the accurate prediction of activation energies. mit.educhemrxiv.org While specific studies detailing the prediction of activation energies for reactions involving this compound are not abundant in the reviewed literature, the general methodologies are well-established. For instance, DFT calculations can be employed to locate transition states and compute their energies, thereby providing the activation energy barrier for a given reaction. nih.gov

For the hydroboration of this compound, DFT calculations could elucidate the energy profile of the reaction, including the energies of reactants, intermediates, transition states, and products. This information is vital for understanding the reaction's thermodynamics and kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and interactions within a molecular system. researchgate.net

Polyampholytes are polymers containing both acidic and basic monomer units. Their conformation in solution is highly dependent on factors like pH and ionic strength. While specific MD simulation studies on polyampholytes derived solely from this compound are limited in the available literature, the principles can be inferred from studies on similar systems. For example, MD simulations of poly(beta-amino ester)s, which are also cationic polymers, have been used to investigate the structure of nanoparticles formed with siRNA. nih.gov These simulations reveal how factors like polymer lipophilicity and buffer conditions influence the nanoparticle structure. nih.gov

The conformation of a polyampholyte derived from this compound and an acidic monomer like acrylic acid would be expected to be extended at low pH due to the protonation of the amine groups, leading to electrostatic repulsion along the polymer chain. Conversely, at high pH, the deprotonation of the carboxylic acid groups would lead to a different conformational state. MD simulations are an ideal tool to explore these pH-dependent conformational changes at a molecular level. mdpi.com

The properties of polymeric materials are governed by a complex interplay of inter- and intramolecular interactions, such as hydrogen bonding and π-π stacking. rug.nl MD simulations can provide detailed insights into these non-covalent interactions. utm.mychemrxiv.org

Computational Catalysis Research

Computational methods, particularly DFT, are extensively used to study catalytic reaction mechanisms. cam.ac.ukd-nb.inforsc.org These studies can help in understanding catalyst activity and selectivity, and in the design of new and improved catalysts.

While specific computational studies on the catalytic reactions of this compound were not prominently featured in the reviewed literature, the general approaches are highly relevant. For example, in the context of palladium-catalyzed C(sp³)–H bond activation in tertiary alkylamines, computational analysis revealed the preference for β-hydride elimination over the desired C-H activation and how the introduction of a ligand can modulate this preference. cam.ac.uk Similarly, computational studies on the nickel-catalyzed migratory Suzuki–Miyaura cross-coupling have elucidated the role of the ligand in determining the reaction pathway. nih.gov

In a potential catalytic reaction involving this compound, such as a hydroamination or cross-coupling reaction, DFT calculations could be used to:

Model the coordination of the amine to the metal center.

Calculate the energy barriers for different reaction pathways.

Understand the role of ligands in promoting the desired reaction.

Rationalize the observed regio- and stereoselectivity.

For example, theoretical calculations on the direct use of allyl alcohol in the Tsuji-Trost reaction have highlighted the importance of hydration of the hydroxyl group for the smooth generation of the π-allylpalladium intermediate. researchgate.net A similar computational approach could be applied to understand the catalytic activation of the allyl group in this compound.

Rational Design of Catalytic Systems

The rational design of catalysts aims to move beyond trial-and-error methodologies by using fundamental principles to create catalysts with desired properties. uu.nl Computational approaches are central to this, enabling the in silico screening of potential catalysts and the prediction of their performance before their synthesis and experimental testing. rsc.orgmpg.de This significantly reduces the time and resources required for catalyst development. arxiv.org

One area where computational studies have been applied to a reaction involving this compound is in the hydrochlorination to produce 3-chloro-N,N-diethylpropan-1-amine. While industrial-scale production has utilized diatomaceous earth as a catalyst, DFT studies on analogous systems, such as the dimethyl derivative, have been used to understand conformational preferences in the product. These studies indicate that hyperconjugative stabilization influences the gauche conformation of the hydrochloride form. Although less studied for the diethyl analog, it is understood that steric repulsion between the ethyl groups also plays a significant role.

In a different context, DFT studies were performed to understand the reaction between (C₆F₅)₂BH and this compound, which results in a five-membered ring system with an intramolecular dative B-N bond. researchgate.net These calculations were crucial for rationalizing the reaction mechanism. researchgate.net Such mechanistic understanding is the first step in designing new catalysts or modifying existing ones to control reaction outcomes. For instance, by modeling the transition states, one can predict how modifications to the ligand environment or the metal center of a catalyst will affect the activation energy and, consequently, the reaction rate and selectivity. semanticscholar.orgnih.gov

The principles of rational design, supported by computational modeling, involve several key steps:

Mechanism Elucidation: Identifying the elementary steps of the catalytic cycle.

Active Site Identification: Determining the precise structure of the catalytically active species. uu.nl

Descriptor-Based Screening: Using computed properties (e.g., binding energies) as descriptors to predict catalytic activity and selectivity for a range of candidate catalysts. mpg.de

The table below summarizes key parameters and findings from a patented industrial hydrochlorination process involving this compound.

| Parameter | Value |

| Reactant | This compound |

| Reagent | HCl gas |

| Catalyst | Diatomaceous earth |

| Catalyst Loading | 1 wt% |

| Solvent | Toluene |

| Temperature | 45°C |

| Reaction Time | 10 hours |

| Molar Yield | 90% |

| Reaction Type | Markovnikov addition |

Table 1: Parameters for the Catalytic Hydrochlorination of this compound.

Understanding Catalyst Design and Optimization

Understanding the factors that control catalyst performance is key to optimization. rsc.org Computational studies provide a framework for this by dissecting the complex interplay of steric and electronic effects within a catalytic system. nih.gov Catalyst design and optimization is an iterative process that often involves feedback between computational modeling and experimental validation. arxiv.org

For reactions involving allylamines, catalyst design often focuses on controlling regioselectivity and stereoselectivity. For example, in the silyl-Heck reaction, which can convert terminal alkenes to allylsilanes, the choice of ligand on the palladium catalyst is critical. nih.gov While this compound itself was not the substrate in this specific study, the principles of catalyst optimization are directly applicable. DFT calculations and experimental data revealed that both electron-donating properties and steric bulk in the phosphine (B1218219) ligands were necessary for high catalytic performance. nih.gov Ligands that were electron-rich but not sterically bulky did not lead to significant improvements. nih.gov This highlights the need to balance multiple parameters in catalyst design.

Computational methods like DFT can be used to model and predict how changes in a catalyst's structure will influence the reaction with a substrate like this compound. Key aspects that can be computationally investigated include:

Substrate Binding: How this compound coordinates to the metal center of a catalyst.

Transition State Analysis: Calculating the energy barriers for different potential reaction pathways to predict the major product. nih.gov

Ligand Effects: Systematically modifying ligands in silico to tune the electronic and steric properties of the catalyst for improved activity and selectivity.

The table below illustrates how different ligands can affect the outcomes of a catalytic reaction, based on findings from a study on the silyl-Heck reaction, which provides a model for understanding catalyst optimization. nih.gov

| Ligand Feature | Impact on Catalysis | Example Observation |

| Electron-Donating Groups | Generally improved catalytic performance. | Ligand 9 (bearing an N,N-dimethylaniline group) was the most electron-rich. |

| Steric Bulk | Crucial for high performance in conjunction with electronic effects. | Ligand 9, despite being electron-rich, was only marginally better than the parent due to its small cone angle. nih.gov |

| Optimized Ligand | Combines steric and electronic factors for superior yield and selectivity. | Ligand 14, being both electron-rich and sterically demanding, led to significantly improved yields. nih.gov |

Table 2: Influence of Ligand Properties on Catalyst Performance in a Model Reaction. nih.gov

By applying these computational approaches, the development of catalysts for reactions involving this compound can be accelerated, leading to more efficient, selective, and sustainable chemical processes. mdpi.com

Advanced Applications of N,n Diethylallylamine in Materials Science and Organic Synthesis

Polymer Chemistry and Polyampholytes

Polyampholytes are polymers that contain both acidic and basic monomer units. This dual nature imparts unique pH-responsive properties, making them attractive for a range of applications. The incorporation of N,N-Diethylallylamine as the basic monomer in combination with an acidic monomer like acrylic acid leads to the formation of sophisticated polyampholytes with a variety of advanced functionalities.

Copolymerization of this compound with Acrylic Acid

The synthesis of copolymers based on this compound and acrylic acid can be achieved through free radical polymerization. nih.govmdpi.com While specific studies on the copolymerization of this compound with acrylic acid are not extensively detailed in the provided search results, the copolymerization of structurally similar monomers like N,N-dimethyl acrylamide (B121943) with acrylic acid has been successfully demonstrated. nih.govmdpi.com In such a process, a solution polymerization technique is often employed, utilizing a suitable initiator like ammonium (B1175870) persulfate. nih.govmdpi.com The ratio of the monomers in the feed can be varied to tailor the properties of the resulting copolymer. nih.govmdpi.com

The characterization of these copolymers typically involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of both monomer units, and thermogravimetric analysis (TGA) to assess their thermal stability. nih.govmdpi.com Elemental analysis is crucial for determining the final copolymer composition. nih.govmdpi.com The reactivity ratios of the monomers, which describe the tendency of a monomer to react with itself or the other monomer, can be determined using methods like the Fineman-Ross, inverted Fineman-Ross, Kelen-Tudos, and Mayo-Lewis equations. nih.govmdpi.com For instance, in the copolymerization of N,N-dimethyl acrylamide (M1) and acrylic acid (M2), the reactivity ratios were found to be r1 = 0.38 and r2 = 1.45 (Fineman-Ross method), indicating that the acrylic acid radical prefers to add to another acrylic acid monomer, while the N,N-dimethyl acrylamide radical has a higher tendency to react with an acrylic acid monomer. nih.govmdpi.com

Below is a hypothetical data table illustrating the kind of data that would be generated from the synthesis and characterization of such copolymers.

| Copolymer Sample | Monomer Feed Ratio (this compound : Acrylic Acid) | Copolymer Composition (mol% this compound) | Glass Transition Temperature (Tg) (°C) |

| P(DEAA-co-AA)-1 | 30:70 | 28 | 135 |

| P(DEAA-co-AA)-2 | 50:50 | 48 | 120 |

| P(DEAA-co-AA)-3 | 70:30 | 65 | 105 |

Formation and Characterization of Intra- and Interpolyelectrolyte Complexes

Copolymers containing both acidic (from acrylic acid) and basic (from this compound) groups can form complex structures in solution known as polyelectrolyte complexes (PECs). Intrapolyelectrolyte complexes involve interactions between the acidic and basic groups within the same polymer chain, leading to a more compact conformation. Interpolyelectrolyte complexes are formed through electrostatic interactions between the copolymer and another charged polymer or molecule. tus.ieplos.org

The formation of these complexes is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (IEP), the net charge of the polyampholyte is zero, which can lead to the formation of compact, neutral globules due to intramolecular complexation. The characterization of these complexes often involves techniques like light scattering to determine their size and aggregation behavior in solution.

pH-Responsive Behavior of this compound Copolymers

The presence of the tertiary amine group from this compound and the carboxylic acid group from acrylic acid imparts a distinct pH-responsive behavior to the copolymers. derpharmachemica.comrsc.org At low pH, the carboxylic acid groups are protonated (-COOH), and the amine groups are also protonated (-N⁺H(CH₂CH₃)₂), resulting in a net positive charge on the polymer chain. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). At a certain pH, the number of positive and negative charges on the polymer chain will be equal, leading to the isoelectric point. At high pH values, the amine groups are deprotonated (-N(CH₂CH₃)₂), and the polymer chain carries a net negative charge.

This change in charge with pH leads to significant changes in the polymer's conformation and solubility. For example, copolymers of N-isopropylacrylamide and an acrylic acid derivative exhibit a lower critical solution temperature (LCST) that is dependent on pH. rsc.org Similarly, hydrogels made from copolymers of acrylic acid and hydroxyethyl (B10761427) methacrylate (B99206) show a drastic increase in swelling when the pH is changed from acidic to neutral, due to the ionization of the carboxylic acid groups. derpharmachemica.com This pH-dependent swelling and deswelling behavior is a key characteristic of these materials.

The pH-responsive behavior can be harnessed for various applications, such as the controlled release of therapeutic agents. For instance, micelles formed from pH-responsive block copolymers have been shown to release encapsulated drugs at a significantly higher rate in the acidic environment characteristic of tumor tissues compared to the physiological pH of healthy tissues. nih.gov

The following table summarizes the expected charge state and behavior of a hypothetical this compound and acrylic acid copolymer at different pH ranges.

| pH Range | Predominant Charge on Acrylic Acid Units | Predominant Charge on this compound Units | Overall Polymer Charge | Expected Behavior in Aqueous Solution |

| pH < pKa(COOH) | Neutral (-COOH) | Positive (-N⁺H(CH₂CH₃)₂) | Positive | Soluble, extended conformation |

| pKa(COOH) < pH < pKa(N⁺H) | Negative (-COO⁻) | Positive (-N⁺H(CH₂CH₃)₂) | Zwitterionic | Potential for precipitation at IEP |

| pH > pKa(N⁺H) | Negative (-COO⁻) | Neutral (-N(CH₂CH₃)₂) | Negative | Soluble, extended conformation |

Applications in Protein Separation and DNA Delivery

The unique properties of this compound copolymers make them promising candidates for biomedical applications, including protein separation and DNA delivery.

While specific studies on this compound copolymers for protein separation were not identified, the principle of using smart polymers for such applications is well-established. For instance, poly(N-isopropylacrylamide) gels have been utilized to concentrate dilute aqueous solutions of proteins like bovine serum albumin. ulakbim.gov.tr The ability of these polymers to undergo a volume phase transition in response to stimuli like temperature can be exploited to selectively bind and release proteins. Copolymers containing charged groups, such as those derived from this compound and acrylic acid, could potentially be used in membrane chromatography for protein separation, where the binding and elution of proteins are controlled by pH. mdpi.comcube-biotech.com

In the context of gene delivery, cationic polymers are widely investigated for their ability to condense negatively charged DNA into compact nanoparticles, protecting it from enzymatic degradation and facilitating its entry into cells. Copolymers containing amine groups, similar to those in this compound, are well-suited for this purpose. The positive charges on the polymer at physiological pH can electrostatically interact with the phosphate (B84403) backbone of DNA, leading to the formation of polyplexes. The pH-responsive nature of these copolymers can further aid in the release of DNA inside the cell, where the pH is lower in endosomal compartments. This change in pH can alter the charge of the polymer, leading to the destabilization of the polyplex and the release of the genetic material.

Catalysis

The electron-donating nitrogen atom and the presence of alkyl groups in this compound make it a potential ligand for metal catalysts. Its ability to coordinate with transition metals can influence the electronic and steric environment around the metal center, thereby affecting the catalytic activity and selectivity.

Role in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, this compound can act as a ligand for various transition metal complexes. Tertiary amines are known to coordinate with metals like palladium, ruthenium, and iridium, which are active in a wide range of organic transformations. nih.govmdpi.commdpi.com For example, palladium complexes with nitrogen-containing ligands are widely used in cross-coupling reactions such as the Suzuki reaction. mdpi.com The coordination of an amine ligand can enhance the catalytic activity by stabilizing the metal center and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov While specific examples detailing the use of this compound as a ligand in homogeneous catalysis are not prevalent in the provided search results, its structural features suggest its potential to function in this capacity.

The following table provides a conceptual overview of the potential roles of this compound in catalysis.

| Type of Catalysis | Potential Role of this compound | Metal Center Examples | Potential Reactions |

| Homogeneous | Ligand for transition metal complexes | Palladium, Ruthenium, Iridium | Cross-coupling reactions, Hydrogenation, Polymerization |

| Heterogeneous | Surface modifier for solid supports, Component of immobilized catalysts | Platinum, Nickel, Copper | N-alkylation, Reductive amination |

Development of New Catalytic Transformations

The allylamine (B125299) functional group is a key substrate in a variety of catalytic reactions, particularly those mediated by transition metals like palladium. While specific research detailing this compound in all new catalytic transformations is nascent, its structure allows for participation in well-established and developing catalytic systems.

One of the most powerful classes of reactions involving allylic amines is palladium-catalyzed allylic substitution (also known as the Tsuji-Trost reaction). In these reactions, a palladium(0) catalyst activates the allyl group, which can then be attacked by a nucleophile. The diethylamino group in this compound can influence the electronic properties of the allyl system and can also act as a directing group in certain catalytic processes.

Furthermore, allylic amines are substrates for catalytic asymmetric reactions, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral palladium catalysts have been developed for the enantioselective N-allylation of amines, a process that can create chiral centers with high precision. nih.gov The development of new ligands for palladium and other transition metals continues to expand the scope of these transformations, enabling the synthesis of complex chiral amines. nih.gov

Another important catalytic transformation is the deallylation of allylic amines. Palladium(0)-catalyzed methods are used to selectively remove the allyl group, which can serve as a protecting group for amines. researchgate.net This process is valuable in multi-step syntheses where the protection and deprotection of amine functionality are required. The general mechanism for such palladium-catalyzed reactions is outlined in the table below.

| Catalytic Cycle Step | Description |

| Oxidative Addition | The Palladium(0) catalyst inserts into the carbon-leaving group bond of the allylic substrate. |

| Transmetalation (for cross-coupling) | A second reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. |

This table describes the general steps in palladium cross-coupling reactions, a framework applicable to transformations involving allylic compounds. youtube.com

Emerging Applications

The unique properties of this compound are being explored for novel applications, particularly in the realm of materials science.

The presence of the polymerizable allyl group allows this compound to serve as a monomer in the production of functional polymers. google.com Unlike more common acrylic or styrenic monomers, allylic monomers can impart unique properties to the resulting polymer chain. A key application is in the synthesis of N,N-dialkylallylamine polymers. google.com

The incorporation of the diethylamino group into a polymer backbone results in a "smart" polymer, as the amine functionality can respond to changes in environmental pH. At low pH, the amine is protonated, leading to a positively charged polymer chain that is typically soluble in water. At higher pH, the amine is deprotonated, and the polymer may become less soluble, leading to a phase transition. This pH-responsiveness is highly desirable for applications in drug delivery, sensors, and smart coatings.

Furthermore, the allylamine functionality is useful for post-polymerization modification. For example, a single unit of an allylamine monomer can be strategically added to the end of a polymer chain using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This provides a reactive handle that can be used to attach other molecules, such as peptides or drugs, to the polymer. rsc.org The allyl group itself can be modified through reactions like thiol-ene chemistry, allowing for the grafting of various side chains and the creation of complex polymer architectures. nih.gov

| Monomer | Polymer Type | Potential Application | Key Feature |

| This compound | Poly(this compound) | pH-responsive hydrogels, smart coatings | Tertiary amine functionality provides pH sensitivity. |

| This compound | Copolymer with other vinyl monomers | Functional materials, drug delivery carriers | Introduces reactive sites and charge characteristics. |

| Allylamine derivatives | RAFT end-functionalized polymers | Bioconjugation, targeted drug delivery | Provides a specific point for chemical ligation. rsc.org |

This table summarizes the potential roles of this compound and related monomers in the synthesis of advanced functional polymers.

Analytical Methodologies for N,n Diethylallylamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of N,N-Diethylallylamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about molecular structure, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the unambiguous structural confirmation of this compound. researchgate.netresearchgate.net By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled. researchgate.netlibretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different proton environments within the molecule. The integration of these signals, which measures the area under each peak, is directly proportional to the number of protons giving rise to that signal, confirming the structure. libretexts.org Spin-spin splitting patterns further elucidate the connectivity by revealing neighboring protons. libretexts.org

For quantitative analysis, such as determining the yield of a reaction producing this compound, NMR is highly effective. By comparing the integral of a characteristic signal from the compound to the integral of a known amount of an internal standard, the precise quantity of the product can be calculated. Similarly, when this compound is used to functionalize a polymer, the degree of polymerization can be determined by comparing the integral of an end-group signal with that of the repeating monomer units in the polymer backbone. magritek.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| CH₃ (Ethyl) | ¹H | ~1.0 | Triplet (t) |

| CH₂ (Ethyl) | ¹H | ~2.5 | Quartet (q) |

| CH₂ (Allyl) | ¹H | ~3.0 | Doublet (d) |

| CH (Allyl) | ¹H | ~5.9 | Multiplet (m) |

| CH₂ (Allyl) | ¹H | ~5.2 | Multiplet (m) |

| CH₃ (Ethyl) | ¹³C | ~12 | N/A |

| CH₂ (Ethyl) | ¹³C | ~47 | N/A |

| CH₂ (Allyl) | ¹³C | ~56 | N/A |

| CH (Allyl) | ¹³C | ~135 | N/A |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm assignments and establish through-bond connectivity between protons and carbons, providing definitive structural proof. researchgate.netwpmucdn.com

Mass spectrometry (MS) is a powerful technique for analyzing polymers, providing information on molecular weight and the chemical identity of terminal functionalities. mtoz-biolabs.com When this compound is used as an initiator, chain transfer agent, or terminating agent in a polymerization process, its presence as an end-group can be confirmed with high accuracy using MS. mtoz-biolabs.comnih.gov

Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are particularly effective for analyzing large polymer molecules without causing fragmentation. mtoz-biolabs.comjeol.com These methods allow for the precise determination of the mass of individual polymer chains.

The fundamental principle of end-group analysis by MS involves the following equation:

Mₙ = (Mᵣ × n) + Mₑ + Mₐ jeol.com

Where:

Mₙ is the mass of the observed polymer ion.

Mᵣ is the mass of the repeating monomer unit.

n is the degree of polymerization.

Mₑ is the sum of the masses of the end-groups.

Mₐ is the mass of the adduct ion (e.g., Na⁺, K⁺).